REACTION_CXSMILES
|
[H-].[Na+].CN(C=O)C.[C:8]1([OH:21])[C:9]([C:14]2[C:15]([OH:20])=[CH:16][CH:17]=[CH:18][CH:19]=2)=[CH:10][CH:11]=[CH:12][CH:13]=1.[CH3:22][O:23][CH2:24]Cl.C1[CH2:30][O:29][CH2:28]C1>>[CH3:22][O:23][CH2:24][O:21][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[O:20][CH2:28][O:29][CH3:30] |f:0.1|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was lowered to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 8 h at room temperature
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding 100 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL×3)
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with brine (60 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification through chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COCOC1=C(C=CC=C1)C1=C(C=CC=C1)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |